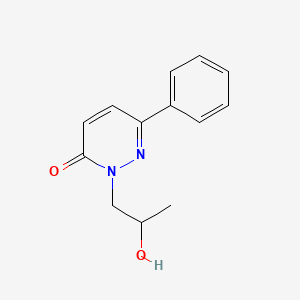
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes a pyridazinone ring substituted with a hydroxypropyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 6-phenylpyridazin-3(2H)-one with 2-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxopropyl)-6-phenylpyridazin-3(2H)-one.
Reduction: Formation of 2-(2-hydroxypropyl)-6-phenyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of substituted phenyl derivatives, such as 2-(2-hydroxypropyl)-6-(4-bromophenyl)pyridazin-3(2H)-one.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the phenyl group may facilitate interactions with biological targets. The pyridazinone ring is known to interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxypropyl)-β-cyclodextrin: Used to enhance the solubility of hydrophobic compounds.
2-(2-Hydroxypropyl)-α-cyclodextrin: Similar to β-cyclodextrin but with different cavity size and properties.
2-(2-Hydroxypropyl)-γ-cyclodextrin: Larger cavity size compared to α- and β-cyclodextrins.
Uniqueness
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone ring with hydroxypropyl and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
59594-39-7 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(2-hydroxypropyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)9-15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 |
Clave InChI |
KFHDEEAYYVQCPG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=O)C=CC(=N1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


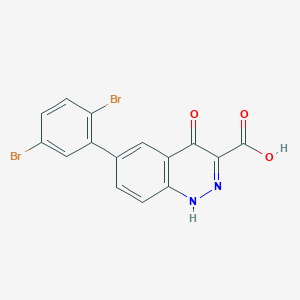
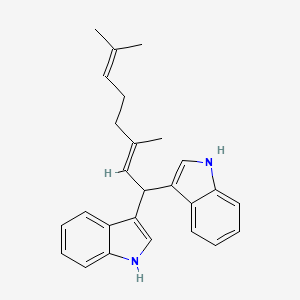

![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
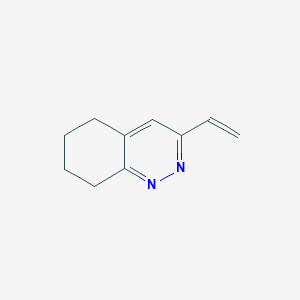
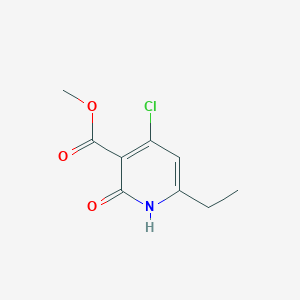
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
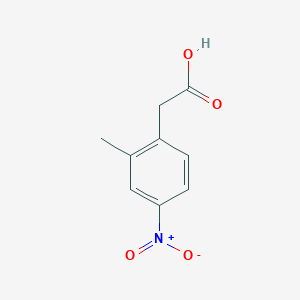
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
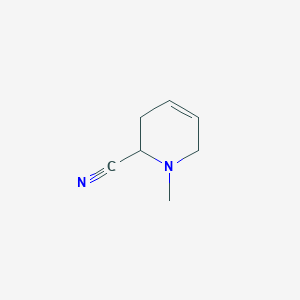
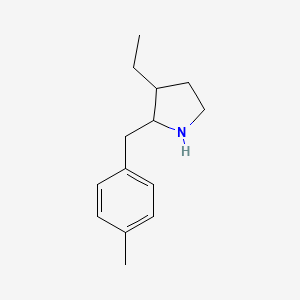
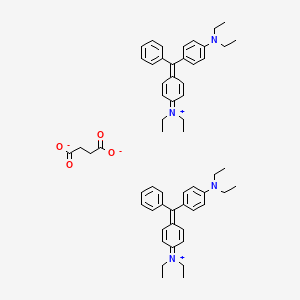
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
